molecular formula C8H6BrFO3S B2702087 Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate CAS No. 1821027-57-9

Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate

Cat. No.: B2702087
CAS No.: 1821027-57-9
M. Wt: 281.1
InChI Key: JBGRTETYVNLQEW-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a bromoacetyl group, a fluorine atom, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a thiophene derivative followed by acetylation and esterification reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetyl chloride or acetic anhydride for the acetylation step. The final esterification step can be achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

    Chemical Biology: It can serve as a probe for studying biological processes involving thiophene derivatives.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-chloroacetyl)-3-fluorothiophene-2-carboxylate
  • Methyl 4-(2-bromoacetyl)-3-chlorothiophene-2-carboxylate
  • Methyl 4-(2-bromoacetyl)-3-methylthiophene-2-carboxylate

Uniqueness

Methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate is unique due to the presence of both a bromoacetyl group and a fluorine atom on the thiophene ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s lipophilicity and binding affinity, while the bromoacetyl group provides a reactive site for further functionalization.

Properties

IUPAC Name

methyl 4-(2-bromoacetyl)-3-fluorothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3S/c1-13-8(12)7-6(10)4(3-14-7)5(11)2-9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGRTETYVNLQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C(=O)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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